Antimycobacterial Activity of 4-Methyl-1,2,3-thiadiazole-Derived Hydrazones Compared to Isoniazid
Derivatives synthesized from 4-methyl-1,2,3-thiadiazole-5-carbonitrile-derived building blocks demonstrate antimycobacterial potency comparable to the first-line drug isoniazid, with the lead derivative 3d exhibiting an MIC of 0.0730 µM and high selectivity indices [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 0.0730 µM (for derivative 3d); overall derivative range = 0.07–0.32 µM |
| Comparator Or Baseline | Isoniazid (comparable MIC values in the same sub-micromolar range) |
| Quantified Difference | Derivatives achieve MIC values within the range of isoniazid; selectivity index (SI) for derivative 3d = 3516 (HEK-293) and 2979 (CCL-1) |
| Conditions | In vitro MTT assay; M. tuberculosis strain H37Rv; cytotoxicity assessed against HEK-293T and CCL-1 cell lines |
Why This Matters
For researchers developing novel antitubercular agents, 4-methyl-1,2,3-thiadiazole-5-carbonitrile provides a validated scaffold for generating derivatives with potency comparable to a clinical gold standard, while its associated selectivity data reduce the risk of pursuing leads with unacceptable cytotoxicity.
- [1] Angelova, V. T., et al. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Antibiotics, 11(5), 562. View Source
